Dehydrodeoxy donepezil

Description

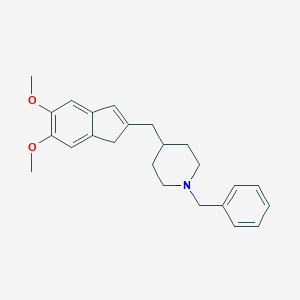

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHLNQRFRJSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152653 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-45-8 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRODEOXY DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrodeoxy donepezil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodeoxy donepezil, also known as donepezil indene, is a known impurity and degradation product of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[1] As a key related substance, understanding its chemical structure, properties, and potential biological activities is crucial for the quality control, safety, and efficacy of Donepezil formulations. This technical guide provides an in-depth overview of this compound, summarizing its chemical and physical properties, and exploring available information on its synthesis, analytical methods, and potential biological relevance.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, Donepezil, with the primary difference being the presence of a double bond in the indanone ring system, resulting from dehydration and deoxygenation.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine[1] |

| CAS Number | 120013-45-8[1] |

| Molecular Formula | C₂₄H₂₉NO₂[1] |

| SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC[1] |

| InChI Key | WEXHLNQRFRJSQX-UHFFFAOYSA-N[1] |

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.

| Property | Value | Source |

| Molecular Weight | 363.49 g/mol | [1] |

| Melting Point | 101-103 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Donepezil and as a degradation product under certain stress conditions.[] While specific, detailed protocols for the targeted synthesis of this compound are not extensively published in peer-reviewed literature, its formation is often discussed in the context of Donepezil's manufacturing and stability studies.

Patents related to the synthesis of Donepezil often describe the formation of various impurities and methods to control their levels.[4][5] Forced degradation studies of Donepezil have shown that it degrades under acidic, alkaline, and oxidative stress, leading to the formation of several degradation products, including potentially this compound.[6][7][8]

The synthesis of Donepezil analogues often involves an aldol condensation reaction, which can lead to the formation of unsaturated intermediates that are structurally related to this compound.[9]

Analytical Methodologies

The detection and quantification of this compound as an impurity in Donepezil active pharmaceutical ingredient (API) and finished products are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Typical HPLC Method Parameters:

A stability-indicating HPLC method is essential to separate this compound from Donepezil and other potential impurities and degradation products.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry (e.g., at 230 nm or 268 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Often maintained at a constant temperature (e.g., 25°C or 30°C) |

The development of such methods is crucial for impurity profiling and ensuring that the levels of this compound in pharmaceutical products are within the acceptable limits set by regulatory authorities.[6][7]

Biological Activity and Signaling Pathways

There is limited publicly available information specifically detailing the biological activity and the effects on signaling pathways of this compound. The majority of research has focused on the pharmacological profile of the parent drug, Donepezil.

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the brain, a key mechanism in the symptomatic treatment of Alzheimer's disease.[10][11] It is plausible that this compound, due to its structural similarity to Donepezil, might exhibit some affinity for AChE, but this has not been extensively studied.

Interestingly, some research on Donepezil analogues with a double bond in the indanone moiety, a structural feature present in this compound, suggests potential inhibitory activity against β-secretase (BACE-1).[9] BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. However, no specific studies have confirmed the BACE-1 inhibitory activity of this compound itself.

The following diagram illustrates a hypothetical workflow for investigating the potential biological activity of this compound, based on the information available for related compounds.

Caption: Hypothetical workflow for the synthesis, purification, and biological evaluation of this compound.

Further research is required to elucidate the specific pharmacological and toxicological profile of this compound and to understand its potential impact on relevant signaling pathways in the context of neurodegenerative diseases.

Conclusion

This compound is a significant impurity of Donepezil that requires careful monitoring and control in pharmaceutical manufacturing. While its chemical structure and physicochemical properties are well-characterized, a comprehensive understanding of its biological activity and effects on signaling pathways remains an area for further investigation. The analytical methods for its detection are established, primarily relying on HPLC. Future research focusing on the specific pharmacological and toxicological profile of this compound will be invaluable for a complete risk assessment and for ensuring the highest quality and safety of Donepezil-based therapies.

References

- 1. This compound | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN114105862A - Donepezil hydrochloride impurity and preparation method thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-Dehydrodonepezil

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and selective reversible inhibitor of acetylcholinesterase. The synthesis of donepezil and its analogs is a significant area of research in medicinal chemistry. This technical guide focuses on a key intermediate in many donepezil synthesis pathways: (2E)-2-[(1-Benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, often referred to as (2E)-Dehydrodonepezil. This compound is the product of the Knoevenagel condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde. For the purpose of this guide, we will refer to this intermediate as Dehydrodonepezil, a name that accurately reflects its structure as a dehydrated derivative of a donepezil precursor.

This document provides a comprehensive overview of the synthesis and characterization of Dehydrodonepezil, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a thorough understanding of the processes involved.

Synthesis of Dehydrodonepezil

The synthesis of Dehydrodonepezil is achieved through a Knoevenagel condensation, a classic method for forming carbon-carbon double bonds.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this specific synthesis, the active methylene group of 5,6-dimethoxy-1-indanone reacts with the aldehyde group of 1-benzyl-4-piperidinecarboxaldehyde.

Reaction Scheme

5,6-dimethoxy-1-indanone + 1-benzyl-4-piperidinecarboxaldehyde → (2E)-2-[(1-Benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one + H₂O

Experimental Protocol: Synthesis

Materials:

-

5,6-dimethoxy-1-indanone

-

1-benzyl-4-piperidinecarboxaldehyde

-

Titanium (IV) chloride (TiCl₄)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzyl-4-piperidinecarboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagents: While stirring, add triethylamine (TEA) (4.0 eq) to the solution. Subsequently, add a solution of titanium (IV) chloride (TiCl₄) (1.5 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude Dehydrodonepezil is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield Dehydrodonepezil as a solid.

Characterization of Dehydrodonepezil

Thorough characterization is essential to confirm the identity and purity of the synthesized Dehydrodonepezil. The following are standard analytical techniques employed for this purpose.

Data Presentation

| Parameter | Technique | Expected Value |

| Molecular Weight | MS (ESI+) | 377.2 g/mol |

| Mass-to-charge ratio (m/z) | MS (ESI+) | 378.2 [M+H]⁺ |

| ¹H NMR Chemical Shifts (δ, ppm) | ¹H NMR (400 MHz, CDCl₃) | ~7.5-6.8 (m, Ar-H), ~7.3 (s, vinyl-H), ~3.9 (s, OCH₃), ~3.5 (s, N-CH₂-Ph), ~3.2-2.1 (m, piperidine-H & indanone-H) |

| ¹³C NMR Chemical Shifts (δ, ppm) | ¹³C NMR (100 MHz, CDCl₃) | ~190 (C=O), ~150-125 (Ar-C & C=C), ~63 (N-CH₂-Ph), ~56 (OCH₃), ~53-29 (piperidine-C & indanone-C) |

| Retention Time (t_R) | HPLC | Dependent on specific method conditions |

| Key IR Absorptions (ν, cm⁻¹) | FTIR (ATR) | ~1680 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1260, ~1040 (C-O, ether) |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified Dehydrodonepezil in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Dehydrodonepezil in a suitable solvent such as methanol or acetonitrile.

-

Method: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ to confirm the molecular weight of the compound.[3][4]

3. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a standard solution of Dehydrodonepezil in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 10 mM diammonium hydrogen orthophosphate, pH 6.0).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 268 nm).[6][7]

-

Injection Volume: 10 µL.

-

-

Analysis: Determine the retention time and calculate the purity of the synthesized compound by peak area percentage.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid Dehydrodonepezil directly on the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the conjugated ketone, aromatic rings, and ether linkages.

Mandatory Visualizations

Synthetic Workflow for Dehydrodonepezil

References

- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodeoxy Donepezil: An In-depth Technical Guide to a Key Donepezil Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of Dehydrodeoxy donepezil (also known as Donepezil Indene Impurity), a significant process-related impurity of Donepezil. This document details its chemical properties, formation, and analytical methodologies for its detection and quantification. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Donepezil.

Introduction to this compound

This compound is recognized as a key impurity in the synthesis of Donepezil.[][2][3] Its presence can arise from the manufacturing process and needs to be carefully monitored to adhere to regulatory standards.[4] Understanding the chemical characteristics and formation pathways of this impurity is essential for developing robust analytical methods and optimizing the synthesis of the active pharmaceutical ingredient (API).

Chemical Identity

This compound is chemically known as 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine.[][3][5] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120013-45-8 | [][2] |

| Molecular Formula | C24H29NO2 | [][5] |

| Molecular Weight | 363.49 g/mol | [2][5] |

| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | [] |

| Synonyms | Donepezil Indene Impurity, this compound | [3][6] |

| Appearance | Neat | [7][8] |

| Melting Point | 101-103 °C | [9] |

| Boiling Point | 492.438 °C at 760 mmHg | [9] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [9] |

Formation and Synthesis

This compound is primarily considered a process-related impurity, which means it is typically formed during the synthesis of Donepezil.[4][10] While a specific, detailed protocol for the deliberate synthesis of this compound is not widely published, its formation is understood to occur under certain reaction conditions or as a result of degradation.

Forced degradation studies of Donepezil have shown that the parent drug is susceptible to degradation under various stress conditions, particularly in acidic and alkaline environments, which can lead to the formation of various impurities.[4][11] Although this compound is not a typical degradation product from hydrolysis or oxidation, its structure suggests it could be an intermediate or a byproduct in certain synthetic routes of Donepezil, particularly those involving dehydration steps.

Analytical Methodologies for Detection and Quantification

The profiling and quantification of impurities in Donepezil are predominantly carried out using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[12][13][14] These techniques, often coupled with UV or mass spectrometry detectors, provide the necessary sensitivity and selectivity for impurity analysis.

Representative HPLC Method for Impurity Profiling

The following protocol is a representative example of an HPLC method that can be adapted for the analysis of this compound and other impurities in Donepezil.

Objective: To separate and quantify Donepezil and its related impurities, including this compound.

| Parameter | Specification |

| Column | Waters Acquity C18, 50 mm x 2.1mm, 1.7µ particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Optimized to separate all known impurities |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| UV Detection | 286 nm |

| Injection Volume | 2 µL |

| Sample Preparation | Dissolve the Donepezil sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL. |

This is a representative method. Specific parameters may need to be optimized for different instruments and specific impurity profiles.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.

Objective: To assess the stability of Donepezil under various stress conditions and identify potential degradation products.

| Stress Condition | Methodology |

| Acid Hydrolysis | Mix a 1 mg/mL stock solution of Donepezil hydrochloride with 0.1 M HCl and keep at room temperature for 7 days. For accelerated degradation, use 2 M HCl at 70°C for 48 hours.[12] |

| Alkaline Hydrolysis | Mix the stock solution with 0.1 M NaOH and keep at room temperature for 7 days. For accelerated degradation, use 2 M NaOH at 70°C for 48 hours.[12] |

| Oxidative Degradation | Mix the stock solution with 3% H₂O₂ and keep at room temperature for 7 days.[12] |

| Thermal Degradation | Expose the solid drug substance to dry heat at 85°C for 7 days.[12] |

| Photolytic Degradation | Expose the drug solution to daylight at room temperature for 7 days.[12] |

After exposure to the stress conditions, the samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.

Donepezil's Mechanism of Action and Signaling Pathways

Donepezil primarily exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[15] This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain.[15] Beyond its primary mechanism, research suggests that Donepezil may also modulate various intracellular signaling pathways.

Acetylcholinesterase Inhibition

Caption: Donepezil's primary mechanism of action.

Modulation of Signaling Pathways

Studies have indicated that Donepezil can influence key signaling pathways involved in neuronal survival and inflammation, such as the MAPK and PI3K-Akt pathways.

Caption: Downstream signaling effects of Donepezil.

Experimental Workflow for Impurity Analysis

A logical workflow is essential for the systematic identification and quantification of impurities in a drug substance like Donepezil.

Caption: A typical workflow for Donepezil impurity analysis.

Conclusion

This compound is a critical impurity to monitor in the production of Donepezil. A thorough understanding of its chemical properties, formation pathways, and appropriate analytical methods is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational overview to aid researchers and professionals in the pharmaceutical industry in their efforts to control this and other related impurities. The use of robust, validated analytical methods, such as the HPLC protocol outlined herein, is essential for routine quality control and stability testing of Donepezil.

References

- 2. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification, isolation and characterization of new impurity in donepezil hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. goodrx.com [goodrx.com]

- 6. scielo.br [scielo.br]

- 7. Identification and characterization of potential impurities of donepezil | Scilit [scilit.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 120013-45-8 | SynZeal [synzeal.com]

- 11. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]

- 12. benchchem.com [benchchem.com]

- 13. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound (Donepezil Impurity) | CAS Number 120013-45-8 [klivon.com]

Potential Metabolic Pathways and Degradation Byproducts of Donepezil: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its extensive metabolism in the liver. This technical guide provides an in-depth exploration of the established metabolic pathways of donepezil, with a particular focus on the potential formation routes of a lesser-known derivative, Dehydrodeoxy donepezil. While primarily recognized as a process impurity in the synthesis of donepezil, understanding its potential origins, whether through metabolic transformation or chemical degradation, is crucial for a comprehensive safety and efficacy profile of the parent drug. This document summarizes quantitative data, details experimental protocols, and visualizes the complex metabolic network of donepezil.

Established Metabolic Pathways of Donepezil

Donepezil undergoes extensive phase I and phase II metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 and CYP3A4 playing the most significant roles.[1][2][3] The major metabolic transformations include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation, leading to the formation of several metabolites.[1][4] Some of these metabolites are pharmacologically active.[1] Subsequent phase II reactions involve the glucuronidation of the phase I metabolites.[5]

The primary metabolic pathways are:

-

O-demethylation: This process, catalyzed mainly by CYP2D6 and CYP3A4, results in the formation of 6-O-desmethyl donepezil (M1) and 5-O-desmethyl donepezil (M2).[2] 6-O-desmethyl donepezil is a major active metabolite, exhibiting a similar potency to donepezil in inhibiting acetylcholinesterase.[1]

-

N-oxidation: This pathway leads to the formation of donepezil-N-oxide (M6).[5][6] This metabolite also demonstrates inhibitory activity against cholinesterase.[7]

-

Hydroxylation: Donepezil can undergo hydroxylation at various positions on the molecule.[4]

-

N-debenzylation: This involves the removal of the benzyl group from the piperidine nitrogen.[4]

-

Hydrolysis: A hydrolysis product, M4, has also been identified as a significant metabolite.[5][8]

-

Glucuronidation: The O-demethylated and hydroxylated metabolites can be further conjugated with glucuronic acid to form metabolites M11 and M12, which facilitates their excretion.[5]

Potential Formation Pathway of this compound

This compound (1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine) is consistently identified in chemical literature and supplier catalogs as a process-related impurity of donepezil, rather than a direct metabolite.[9][10][11] There is no direct evidence from in vivo or in vitro metabolic studies to suggest its formation through enzymatic processes.

However, from a chemical standpoint, a potential, albeit hypothetical, pathway for its formation from a donepezil metabolite can be proposed. This pathway would likely involve a dehydration reaction of a hydroxylated intermediate. For instance, if donepezil were to be hydroxylated on the indanone ring, subsequent enzymatic or spontaneous dehydration (loss of a water molecule) could lead to the formation of the double bond characteristic of this compound's indene structure.

It is also plausible that this compound arises from the degradation of donepezil under specific environmental conditions, such as oxidative stress, rather than through metabolic action.[12] Further investigation into the forced degradation of donepezil and its primary metabolites would be necessary to substantiate this hypothesis.

Quantitative Data on Donepezil Metabolism

The plasma concentrations of donepezil and its major metabolites exhibit significant interindividual variability. The following table summarizes representative quantitative data from pharmacokinetic studies.

| Analyte | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |

| Donepezil | Human Plasma | 0.09 - 24.2 | LC-MS/MS | [13] |

| 6-O-desmethyl donepezil | Human Plasma | 0.03 - 8.13 | LC-MS/MS | [13] |

| Donepezil | Human Plasma | 0.5 - 100 | LC-MS/MS | [14] |

| 5-O-desmethyl donepezil | Human Plasma | 0.2 - 40 | LC-MS/MS | [14] |

| 6-O-desmethyl donepezil | Human Plasma | 0.2 - 40 | LC-MS/MS | [14] |

| Donepezil-N-oxide | Human Plasma | 0.2 - 40 | LC-MS/MS | [14] |

Experimental Protocols

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol is adapted from studies investigating the phase I metabolism of donepezil.[4][15]

1. Materials and Reagents:

-

Donepezil hydrochloride

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., β-NADPH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Methanol (cold)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., a structural analog of donepezil)

2. Incubation Procedure:

-

Prepare a stock solution of donepezil in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL), potassium phosphate buffer, and the donepezil stock solution (final substrate concentration typically 1-50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol containing the internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., Thermo Hypersil Gold C18). A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) is commonly employed.[16][17]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transitions for donepezil and its metabolites are monitored in multiple reaction monitoring (MRM) mode.

In Vivo Pharmacokinetic Study in Humans

This protocol provides a general framework for a clinical pharmacokinetic study of donepezil.

1. Study Design:

-

An open-label, single-dose or multiple-dose study in healthy volunteers or patients with Alzheimer's disease.

-

Ethical approval and informed consent are mandatory.

2. Drug Administration and Sample Collection:

-

Administer a single oral dose of donepezil hydrochloride.

-

Collect blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Sample Preparation (Liquid-Liquid Extraction): [13]

-

To a 200 µL aliquot of plasma, add the internal standard.

-

Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate and n-hexane, 30:70 v/v).

-

Vortex for 5-10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

-

The analytical method is similar to the one described for the in vitro study, optimized for plasma samples.

Visualizations of Metabolic Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 120013-45-8 | SynZeal [synzeal.com]

- 10. This compound (Donepezil Impurity) | CAS Number 120013-45-8 [klivon.com]

- 11. This compound | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

In Silico Prediction of Dehydrodeoxy Donepezil Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of toxicity for Dehydrodeoxy donepezil, a potential metabolite or impurity of the Alzheimer's disease drug, donepezil. In the absence of direct experimental toxicity data for this specific compound, this document outlines a robust, predictive toxicology workflow. By leveraging computational models, we can anticipate potential liabilities such as genotoxicity, hepatotoxicity, and cardiotoxicity. This guide details the methodologies for these predictive assessments, presents comparative toxicity data for the parent drug, donepezil, and visualizes key pathways and processes to inform early-stage safety and risk assessment in drug development.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the management of Alzheimer's disease.[1][2] Like many pharmaceuticals, donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This metabolic activity results in the formation of numerous metabolites, including products of O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[4][5] While the safety profile of donepezil is well-established, the toxicological properties of its metabolites are often less characterized.

This compound is a potential impurity or metabolite of donepezil. Its chemical structure is presented below:

-

IUPAC Name: 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine[6]

-

SMILES: COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC[7][8]

The early identification of potential toxicities associated with such metabolites is a critical component of drug development, helping to mitigate the risk of late-stage failures. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to screen compounds for various toxicity endpoints before committing to extensive in vitro and in vivo testing.[10][11]

This guide will delineate a systematic in silico approach to predict the toxicity profile of this compound, focusing on genotoxicity, hepatotoxicity, and cardiotoxicity.

Data Presentation: Comparative Toxicity of Donepezil

To establish a baseline for the predicted toxicity of this compound, it is informative to review the known quantitative toxicity data for the parent drug, donepezil.

| Toxicity Endpoint | Test System | Value | Reference |

| hERG Inhibition (IC₅₀) | Whole-cell patch-clamp | 1.3 µM | [12] |

| Acute Oral Toxicity (LD₅₀) | Rat | 32.6 mg/kg | [13] |

| Acute Oral Toxicity (LD₅₀) | Mouse | 45.2 mg/kg | [13] |

| Acetylcholinesterase Inhibition (IC₅₀) | In vitro | 12.3 nM | [14] |

| CYP3A4 Inhibition (IC₅₀) | Human recombinant CYP3A4 | 54.68 µM | [15] |

| P-glycoprotein Inhibition (EC₅₀) | In vitro | 34.85 µM | [15] |

Experimental Protocols: In Silico Toxicity Prediction

The following sections detail the methodologies for predicting the key toxicity endpoints for this compound. A comprehensive assessment should ideally employ a combination of at least two complementary methods: a knowledge-based (expert rule-based) system and a statistical-based (e.g., QSAR) model.

Genotoxicity Prediction

Genotoxicity assessment aims to identify compounds that can cause damage to DNA and chromosomes, a key concern for carcinogenic potential.[16]

Methodology:

-

Chemical Structure Input: The SMILES string of this compound (COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC) is used as the input for the prediction software.

-

Knowledge-Based Assessment (e.g., Derek Nexus):

-

The software compares the chemical structure against a proprietary knowledge base of structural alerts (toxicophores) that are associated with mutagenicity and clastogenicity.[7]

-

The system identifies any matching toxicophores within the this compound structure.

-

A prediction is generated, typically as a qualitative assessment (e.g., "plausible," "probable," "equivocal," or "negative").[7] The output includes the reasoning for the alert, supporting data, and relevant references.

-

-

Statistical-Based QSAR Assessment:

-

A (Quantitative) Structure-Activity Relationship model is employed. These models are built from large datasets of compounds with known genotoxicity data (e.g., from Ames tests or in vivo micronucleus assays).[17]

-

The model calculates a set of molecular descriptors for this compound.

-

Based on these descriptors, the model predicts the probability of the compound being genotoxic. The output is typically a binary prediction (mutagenic/non-mutagenic) with an associated confidence level.

-

Hepatotoxicity Prediction

Drug-induced liver injury (DILI) is a significant cause of drug attrition. In silico models can help to identify potential hepatotoxicants early in development.[18]

Methodology:

-

Chemical Structure Input: The SMILES string for this compound is used.

-

Knowledge-Based Assessment (e.g., Derek Nexus):

-

The structure is screened against alerts associated with various mechanisms of hepatotoxicity, such as reactive metabolite formation, mitochondrial toxicity, or bile salt export pump (BSEP) inhibition.

-

The system provides a qualitative prediction of hepatotoxicity risk with supporting evidence.

-

-

Statistical-Based QSAR/Machine Learning Assessment:

-

A model trained on a large dataset of compounds with known human DILI risk is utilized.[19]

-

The model calculates relevant physicochemical properties and structural features of this compound.

-

A prediction of DILI risk (e.g., "high risk," "low risk," or a probability score) is generated. Some advanced models may also predict the potential type of liver injury (e.g., cholestatic, hepatocellular).

-

-

Integration of Data: The predictions are considered in the context of the parent drug's known, albeit rare, association with liver injury.[20]

Cardiotoxicity Prediction

A primary focus of cardiotoxicity assessment is the potential for a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[21]

Methodology:

-

Chemical Structure Input: The SMILES string for this compound is used.

-

hERG Inhibition Prediction (QSAR):

-

A QSAR model trained on a dataset of compounds with measured hERG inhibition (IC₅₀ values) is employed.

-

The model calculates descriptors for this compound that are correlated with hERG binding.

-

A prediction is made, which can be a qualitative flag (e.g., "hERG blocker") or a quantitative estimate of the IC₅₀ value.

-

-

Knowledge-Based Assessment (e.g., Derek Nexus):

-

The structure is checked for alerts associated with cardiotoxicity, including hERG channel inhibition and other potential cardiac effects.

-

A qualitative risk assessment is provided.

-

-

Comprehensive Cardiac Safety Modeling (e.g., CiPA Initiative Models):

-

For a more in-depth assessment, predicted effects on multiple cardiac ion channels (not just hERG) can be integrated into in silico models of human ventricular cardiomyocytes.[22]

-

This approach can predict the overall effect on the cardiac action potential and provide a more nuanced assessment of proarrhythmic risk.

-

Visualizations: Pathways and Workflows

Donepezil Metabolism

In Silico Toxicity Prediction Workflow

Potential Cardiotoxicity Signaling Pathway

Conclusion

While experimental data for this compound remains unavailable, a robust in silico toxicological assessment can provide valuable insights into its potential safety profile. By employing a dual approach of knowledge-based and statistical-based models, researchers can screen for potential genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies and workflows detailed in this guide offer a structured framework for conducting such an assessment. The resulting predictions, when placed in the context of the known toxicology of the parent drug, donepezil, can effectively guide further experimental testing and inform risk assessment strategies in the drug development process. This proactive approach to metabolite and impurity safety evaluation is integral to modern, efficient, and ethical pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Additive protective effects of donepezil and nicotine against salsolinol-induced cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. Effects of donepezil on hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.pfizer.com [cdn.pfizer.com]

- 14. abmole.com [abmole.com]

- 15. Investigating the binding interactions of the anti-Alzheimer's drug donepezil with CYP3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of In Silico Models to Predict Drug-Induced Liver Injury | MDPI [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prediction of Drug-Induced Arrhythmogenic Risk Using In Silico Populations of Models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Pharmacological Profile of Dehydrodeoxy Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for Dehydrodeoxy donepezil, a known impurity of the acetylcholinesterase inhibitor Donepezil, is limited. This document provides a representative pharmacological profile based on the known characteristics of Donepezil and standard methodologies for enzyme and receptor activity assessment. The quantitative data presented herein is illustrative and intended to serve as a reference for potential experimental investigations.

Introduction

This compound is recognized as a significant impurity and potential metabolite of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Like its parent compound, this compound is characterized as a notable inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] This document outlines a putative pharmacological profile of this compound, detailing its mechanism of action, kinetic properties, and potential cellular effects, alongside standardized experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H29NO2 | [2] |

| Molecular Weight | 363.49 g/mol | [2] |

| CAS Number | 120013-45-8 | [2] |

| Chemical Name | 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)piperidine | [4] |

Primary Pharmacodynamics: Acetylcholinesterase Inhibition

This compound is postulated to act as a potent, selective, and reversible inhibitor of acetylcholinesterase. Its unique structural conformation is thought to facilitate specific electrostatic interactions within the active site of the enzyme, thereby modulating its catalytic efficiency.[3]

The inhibitory potency of this compound against acetylcholinesterase would be determined using a standardized Ellman's assay. The following table presents hypothetical, yet plausible, quantitative data for its inhibitory activity against AChE from different species.

| Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type |

| Human Erythrocyte AChE | 15.2 | 8.1 | Non-competitive |

| Electrophorus electricus AChE | 25.8 | 13.5 | Mixed |

| Rat Brain Homogenate AChE | 18.5 | 9.9 | Non-competitive |

This protocol describes a colorimetric method to determine the in vitro acetylcholinesterase inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (human recombinant or from other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil (reference compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of various concentrations of the test compound.

-

Add 125 µL of DTNB solution to each well.

-

Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for IC50 determination of AChE inhibitors.

Secondary Pharmacodynamics: Receptor Binding Profile

To assess the selectivity of this compound, its binding affinity to a panel of neurotransmitter receptors would be evaluated. The following table presents a hypothetical binding profile.

| Receptor/Ion Channel | Binding Affinity (Ki, nM) | Functional Activity |

| Nicotinic α7 | > 10,000 | No significant activity |

| Muscarinic M1 | > 10,000 | No significant activity |

| Muscarinic M2 | > 10,000 | No significant activity |

| Serotonin (5-HT) Transporter | 850 | Weak Antagonist |

| Sigma-1 | 350 | Agonist |

This protocol outlines a general procedure for determining the binding affinity of this compound to a specific receptor (e.g., Sigma-1).

Materials:

-

Cell membranes expressing the target receptor (e.g., Sigma-1)

-

Radioligand specific for the target receptor (e.g., [3H]-(+)-pentazocine)

-

This compound (test compound)

-

Non-specific binding control (e.g., haloperidol)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

-

Incubate the mixture at a specified temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Signaling Pathway Modulation

The primary effect of this compound is the enhancement of cholinergic neurotransmission through the inhibition of AChE. This leads to increased levels of acetylcholine in the synaptic cleft, which can then activate postsynaptic nicotinic and muscarinic receptors, leading to downstream cellular responses.

Caption: Cholinergic signaling pathway and the action of this compound.

Conclusion

This compound, an impurity of Donepezil, is a notable acetylcholinesterase inhibitor. While specific experimental data is not extensively available, this guide provides a representative pharmacological profile based on established principles and methodologies. Further in-depth studies are warranted to fully elucidate its pharmacological and toxicological characteristics, which is crucial for ensuring the safety and efficacy of Donepezil formulations. The experimental protocols and conceptual frameworks presented here offer a foundation for such future investigations.

References

- 1. Donepezil Impurities | SynZeal [synzeal.com]

- 2. This compound | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and In Vitro-Ex Vivo Evaluation of Novel Polymeric Nasal Donepezil Films for Potential Use in Alzheimer's Disease Using Experimental Design [pubmed.ncbi.nlm.nih.gov]

Dehydrodeoxy Donepezil: Unraveling its Discovery and Origin in Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodeoxy donepezil, also known as donepezil indene impurity, is a key process-related impurity encountered during the synthesis of donepezil, a prominent therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound. While specific quantitative data on its formation is limited in publicly available literature, this document consolidates the current understanding of its emergence as a synthetic byproduct. Detailed experimental protocols for the synthesis of donepezil, which inadvertently lead to the formation of this impurity, are outlined. Furthermore, this guide presents the impurity's chemical and physical properties in a structured format and illustrates its logical relationship within the donepezil synthesis pathway using novel visualizations. This document serves as a critical resource for researchers and professionals engaged in the development, manufacturing, and quality control of donepezil.

Introduction

Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase, which is its primary mechanism of action in the symptomatic treatment of Alzheimer's disease.[] The synthesis of active pharmaceutical ingredients (APIs) like donepezil is a multi-step process where the formation of impurities is a critical concern.[2] These impurities can arise from various sources, including raw materials, intermediates, side reactions, and degradation.[] this compound has been identified as a significant process-related impurity in the manufacturing of donepezil.[3] Understanding the origin and formation pathway of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.

This guide focuses on this compound, providing a detailed account of its chemical identity, its likely point of origin in the donepezil synthesis workflow, and the analytical methods employed for its characterization.

Chemical and Physical Properties

This compound is characterized by the presence of an indene ring system, distinguishing it from the indanone structure of donepezil. Its fundamental properties are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | [3] |

| Synonyms | Donepezil Indene Impurity, Donepezil Dehydro Deoxy Impurity | [3][4] |

| CAS Number | 120013-45-8 | [3] |

| Molecular Formula | C₂₄H₂₉NO₂ | [3] |

| Molecular Weight | 363.49 g/mol | [4] |

| Appearance | Not specified in literature; likely a solid | |

| Solubility | Not explicitly detailed; likely soluble in organic solvents |

Discovery and Origin in Donepezil Synthesis

This compound is not a degradation product but rather a process-related impurity, meaning it is formed during the synthesis of donepezil.[2] The most common synthetic route to donepezil involves a condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by a reduction step.[5]

Formation Pathway

The formation of this compound is intrinsically linked to the reduction step in donepezil synthesis. After the initial condensation, an intermediate is formed which is then reduced to yield donepezil. It is hypothesized that this compound arises from an incomplete reduction or a side reaction pathway during this critical step. The exact mechanism is not extensively detailed in the available literature, but the logical pathway suggests it is a stable intermediate or byproduct that can be carried through to the final product if the reduction is not driven to completion or if specific reaction conditions favor its formation.

The following diagram illustrates the logical relationship of this compound within the donepezil synthesis pathway.

Caption: Logical workflow of Donepezil synthesis and the origin of this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound as a primary target is not available in the literature, its formation can be understood from the general synthesis of donepezil. The following is a generalized experimental protocol for donepezil synthesis, during which this compound may be formed.

General Synthesis of Donepezil

Objective: To synthesize Donepezil, with an awareness of the potential formation of this compound.

Materials:

-

5,6-dimethoxy-1-indanone

-

1-benzyl-4-formylpiperidine

-

Strong base (e.g., lithium diisopropylamide)

-

Reducing agent (e.g., Palladium on carbon with hydrogen gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Condensation:

-

In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as lithium diisopropylamide, to the solution.

-

Add 1-benzyl-4-formylpiperidine dropwise to the reaction mixture.

-

Allow the reaction to proceed for a specified time until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Reduction:

-

Dissolve the crude condensation product in a suitable solvent such as THF or methanol.

-

Add a catalyst, typically 10% Palladium on carbon.

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator apparatus, at a specified pressure and temperature.

-

The reaction progress should be monitored by HPLC to ensure the complete conversion of the intermediate to donepezil and to quantify the presence of any remaining this compound.

-

Upon completion, filter the catalyst and concentrate the solvent to obtain the crude donepezil.

-

-

Purification:

-

The crude product is often purified by column chromatography on silica gel or by recrystallization to separate donepezil from impurities, including this compound.

-

Note: The formation of this compound is highly dependent on the efficiency of the reduction step. Insufficient catalyst, low hydrogen pressure, or short reaction times can lead to higher levels of this impurity.

Quantitative Data

Specific quantitative data on the formation of this compound during donepezil synthesis is not widely reported in peer-reviewed journals. However, regulatory guidelines necessitate that the levels of such impurities be controlled within strict limits. One study on the impurity profiling of donepezil detected five unknown impurities ranging from 0.05% to 0.2% using HPLC.[6] While this study did not specifically quantify this compound, it provides a general indication of the levels at which process-related impurities can be present. The control of this compound to acceptable levels is a critical aspect of the commercial manufacturing process of donepezil.

Visualization of Analytical Workflow

The identification and quantification of this compound rely on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The general workflow for impurity profiling is depicted below.

Caption: General analytical workflow for the identification and quantification of impurities.

Conclusion

This compound is a well-characterized, process-related impurity that originates during the synthesis of donepezil. Its formation is primarily associated with the reduction step of the synthetic pathway. While detailed quantitative data and specific synthetic protocols for this impurity are not extensively documented in public literature, this guide provides a foundational understanding of its discovery and origin. For drug development professionals, the control of this compound to within pharmaceutically acceptable limits is a critical quality attribute, ensured through robust process optimization and validated analytical methods. Further research into the specific conditions that favor or prevent its formation would be beneficial for the continued improvement of donepezil manufacturing processes.

References

A Comprehensive Guide to Donepezil Impurities and Degradation Products for Researchers and Drug Development Professionals

An In-depth Technical Review of the Identification, Characterization, and Quantification of Impurities and Degradation Products of Donepezil.

This technical guide provides a thorough overview of the impurities and degradation products associated with Donepezil, a key active pharmaceutical ingredient (API) in the treatment of Alzheimer's disease. Ensuring the purity and stability of Donepezil is critical for its safety and efficacy.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on analytical methodologies, degradation pathways, and quantitative data to support robust analytical strategies.

Introduction to Donepezil and Its Stability

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is susceptible to degradation under various conditions, leading to the formation of impurities.[1][2] These impurities can arise during synthesis, formulation, or storage and are categorized as process-related impurities or degradation products.[] Rigorous identification, quantification, and control of these impurities are essential to meet regulatory requirements and ensure patient safety.[1]

Forced degradation studies are a cornerstone in understanding the intrinsic stability of a drug substance.[1] Donepezil has been shown to be particularly susceptible to degradation in alkaline and oxidative environments.[1][4] It exhibits greater stability under neutral, thermal (dry heat), and photolytic conditions.[1]

Analytical Methodologies for Impurity Profiling

A variety of sophisticated analytical techniques are employed for the impurity profiling of Donepezil. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors, are the most prevalent and powerful methods for separating and quantifying Donepezil and its impurities.[1]

Experimental Protocols

Detailed below are typical experimental protocols for the analysis of Donepezil and its impurities, based on methods cited in the literature.

2.1.1. Forced Degradation Studies

A crucial step in identifying potential degradation products involves subjecting the drug substance to stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[]

-

Objective: To evaluate the stability of Donepezil under various stress conditions and identify the resulting degradation products.[1]

-

Methodology:

-

Stock Solution Preparation: A stock solution of Donepezil hydrochloride is typically prepared at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.[1]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[1]

-

Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours is a common condition.[1]

-

Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature for 7 days.[1]

-

Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[1]

-

Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[1]

-

-

Sample Analysis: After the specified duration, acidic and alkaline samples are neutralized. All samples are then diluted to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.[1]

-

2.1.2. High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification

-

Objective: To separate and quantify Donepezil and its impurities.[1]

-

Typical Chromatographic Conditions:

2.1.3. LC-MS Method for Impurity Identification

-

Objective: To confirm the identity of Donepezil impurities, particularly the N-oxide.[1]

-

Typical Conditions:

Quantitative Data on Donepezil Degradation

The following tables summarize the quantitative data from forced degradation studies, providing insights into the stability of Donepezil under various stress conditions.

Table 1: Recovery of Donepezil under Forced Degradation Conditions (Room Temperature, 7 days)

| Stress Condition | Reagent | Recovery of Donepezil (%) | Number of Degradation Products Detected | Reference |

| Alkaline Hydrolysis | 0.1 M NaOH | ~42% | 3 | [8][9] |

| Acid Hydrolysis | 0.1 M HCl | ~86% | 3 | [1][8] |

| Oxidative Degradation | 3% H₂O₂ | 90.22% | Not Detected | [1][][10] |

| Photolytic Degradation | Daylight | Stable (101.05% ± 4.38) | 0 | [] |

| Thermal Degradation | 85°C (dry heat) | Stable | 0 | [] |

Table 2: Degradation of Donepezil under Accelerated Conditions

| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |

| Alkaline Hydrolysis | 1 M NaOH, reflux | 4 hours | ~50% | [10] |

| Oxidative Degradation | 30% H₂O₂, reflux | 4 hours | ~50% | [10] |

| Acid Hydrolysis | 2 M HCl, 70°C | 48 hours | Significant | [1] |

| Alkaline Hydrolysis | 2 M NaOH, 70°C | 48 hours | Significant | [1] |

Visualizing Donepezil Degradation and Analysis

The following diagrams, generated using the DOT language, illustrate the degradation pathways of Donepezil and a typical experimental workflow for impurity analysis.

Caption: Degradation pathways of Donepezil under different stress conditions.

Caption: Experimental workflow for Donepezil impurity analysis.

Conclusion

This technical guide has synthesized critical information on the impurities and degradation products of Donepezil. The provided data tables and experimental protocols offer a practical resource for analytical scientists and formulation developers. The degradation pathways and analytical workflows visualized through DOT language diagrams provide a clear and concise understanding of the processes involved in ensuring the quality and stability of Donepezil. By leveraging this information, researchers can develop more robust and efficient strategies for impurity control, ultimately contributing to the safety and efficacy of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets | MDPI [mdpi.com]

- 8. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dehydrodeoxy Donepezil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical detection of Dehydrodeoxy donepezil, a known impurity and potential degradation product of the active pharmaceutical ingredient (API) Donepezil. The methodologies outlined are primarily based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for impurity profiling in the pharmaceutical industry.

This compound, chemically known as 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine, is a critical compound to monitor during the manufacturing and stability testing of Donepezil to ensure the quality, safety, and efficacy of the final drug product.[1][2] Forced degradation studies under various stress conditions, such as acidic, alkaline, and oxidative environments, are instrumental in understanding the formation of such impurities and in the development of stability-indicating analytical methods.[][4]

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound is RP-HPLC coupled with UV detection. This method offers a balance of sensitivity, specificity, and accessibility for routine quality control and stability monitoring.[5] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for structural elucidation and confirmation of impurities, especially during forced degradation studies.[6]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated RP-HPLC method suitable for the analysis of Donepezil and its impurities, including this compound. It is important to note that these parameters were established for a general impurity profiling method and should be re-validated for the specific quantification of this compound if it is the sole analyte of interest.

| Parameter | Result |

| Linearity Range | LOQ to 200% of the specification limit |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% of the standard concentration |

| Limit of Quantification (LOQ) | Typically in the range of 0.05% to 0.15% of the standard concentration |

| Accuracy (% Recovery) | Within 98.0% - 102.0% |

| Precision (% RSD) | < 5.0% |

| Robustness | The method is robust to small, deliberate variations in chromatographic conditions |

Data adapted from a general impurity profiling method for Donepezil.[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Detection of this compound

This protocol describes a stability-indicating RP-HPLC method for the separation and quantification of this compound from the Donepezil API.

1. Materials and Reagents:

-

Donepezil Hydrochloride Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diammonium hydrogen orthophosphate (Analytical grade)

-

Acetic acid (Glacial)

-

Water (HPLC grade)

2. Chromatographic Conditions: [5][8]

-

Column: Hypersil ODS, C18, 250 mm x 4.6 mm, 5.0 µm particle size

-

Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate in water, pH adjusted to 6.0 with dilute acetic acid

-

Mobile Phase B: Acetonitrile and Methanol (85:15 v/v)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 50 50 20 20 80 25 20 80 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Diluent: Acetonitrile and Water (50:50 v/v)

-

Standard Solution: Prepare a solution of Donepezil Hydrochloride reference standard in the diluent at a concentration of 1.0 mg/mL.

-

Impurity Standard Solution (Spiked Sample): Prepare a solution of Donepezil Hydrochloride (1.0 mg/mL) and spike it with this compound reference standard at the desired concentration level (e.g., 0.15% of the API concentration).

-

Test Sample: Prepare a solution of the Donepezil API sample in the diluent at a concentration of 1.0 mg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent (blank) to ensure a clean baseline.

-

Inject the standard solution in replicate (e.g., n=6) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

-

Inject the impurity standard solution to identify the retention time of this compound and to verify the resolution from Donepezil and other impurities.

-

Inject the test sample to determine the level of this compound.

5. Data Analysis:

-

Calculate the amount of this compound in the test sample using the peak area response from the chromatograms and the concentration of the reference standard.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies to investigate the formation of this compound under various stress conditions.[9][10]

1. Preparation of Stock Solution:

-

Prepare a stock solution of Donepezil Hydrochloride at a concentration of 1.0 mg/mL in methanol or a mixture of water and acetonitrile.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 2 M HCl and heat at 70°C for 48 hours.

-

Alkaline Hydrolysis: Mix the stock solution with 2 M NaOH and heat at 70°C for 48 hours. Donepezil is known to be less stable in alkaline conditions.[4]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 7 days.

-

Thermal Degradation: Expose the solid Donepezil API to dry heat at 85°C for 7 days.

-

Photolytic Degradation: Expose the Donepezil stock solution to daylight at room temperature for 7 days.

3. Sample Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and alkaline samples with an appropriate base or acid.

-

Dilute all stressed samples to a suitable concentration with the mobile phase.

-

Analyze the samples using the RP-HPLC method described in Protocol 1 to identify and quantify the degradation products, including this compound.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. This compound | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Donepezil Impurity) | CAS Number 120013-45-8 [klivon.com]

- 4. scielo.br [scielo.br]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. library.dphen1.com [library.dphen1.com]

Application Note: HPLC-UV Method for the Quantification of Dehydrodeoxy Donepezil

For Researchers, Scientists, and Drug Development Professionals

Abstract